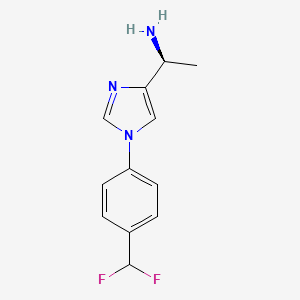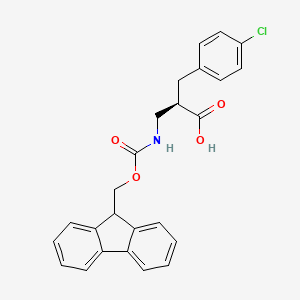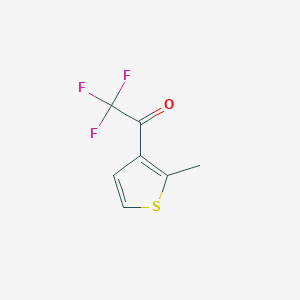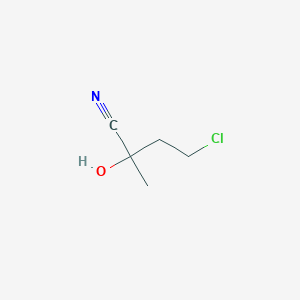
1-(Trifluoromethyl)isoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)isoquinolin-5-ol is a chemical compound with the molecular formula C10H6F3NO. It is a derivative of isoquinoline, characterized by the presence of a trifluoromethyl group at the 1-position and a hydroxyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of isoquinoline-N-oxide as a starting material, which reacts with a trifluoromethylating agent such as Togni reagent in the presence of a copper catalyst . The reaction proceeds under mild conditions and yields the desired product efficiently.
Industrial Production Methods: Industrial production methods for 1-(Trifluoromethyl)isoquinolin-5-ol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-(trifluoromethyl)isoquinolin-5-one, while substitution reactions can produce a variety of functionalized isoquinolines .
Applications De Recherche Scientifique
1-(Trifluoromethyl)isoquinolin-5-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 5-(Trifluoromethyl)isoquinolin-1-ol
- 6-(Trifluoromethyl)isoquinolin-5-ol
- 1-(Trifluoromethyl)isoquinolin-3-ol
Comparison: 1-(Trifluoromethyl)isoquinolin-5-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Propriétés
Formule moléculaire |
C10H6F3NO |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
1-(trifluoromethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-7-2-1-3-8(15)6(7)4-5-14-9/h1-5,15H |
Clé InChI |
LUSWGVBKTVCBIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C(F)(F)F)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)









![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
